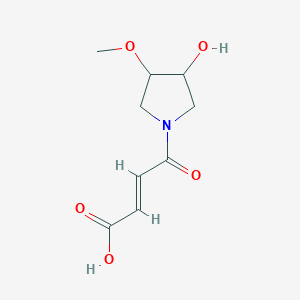
(E)-4-(3-hydroxy-4-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid
Übersicht
Beschreibung
(E)-4-(3-hydroxy-4-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C9H13NO5 and its molecular weight is 215.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Spectroscopic Investigation and Cytotoxicity
A study by Zayed, El-desawy, & Eladly (2019) investigated novel N-maleanilinic acid derivatives, which are structurally related to (E)-4-(3-hydroxy-4-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid. These derivatives were synthesized and analyzed using various techniques, including X-ray diffraction and DFT/B3LYP methods. The study found that these compounds exhibited significant cytotoxicity against carcinoma cells, including hepatocellular and breast carcinoma cells.
Molecular Structure Analysis
In another study, Lo & Ng (2009) analyzed the molecular structure of N-Phenylmaleamic acid, which shares a similar molecular backbone with the compound of interest. This analysis revealed insights into the compound's planar structure and hydrogen bonding interactions.
Neuroprotective Agents
Drysdale et al. (2000) Drysdale, Hind, Jansen, & Reinhard (2000) synthesized a series of compounds related to this compound as potent inhibitors of kynurenine-3-hydroxylase. These compounds were identified as potential neuroprotective agents, demonstrating significant inhibitory effects on the enzyme and potential to prevent certain neurodegenerative processes.
Synthesis and Characterization of Metal Complexes
Liu, Duan, & Zeng (2009) Liu, Duan, & Zeng (2009) focused on the synthesis and characterization of metal complexes involving (E)-4-(4-Methoxyphenoxy)-4-oxobut-2-enoic acid, a compound similar to the one . Their study revealed valuable information about the coordination chemistry and luminescence properties of these complexes, providing insights for applications in material science.
In Vitro and In Vivo Evaluation
A study by Hutchinson et al. (2003) evaluated a potent antagonist of the alpha(v)beta(3) receptor, structurally related to this compound. This compound showed efficacy in in vivo models of bone turnover, indicating potential applications in the treatment of osteoporosis.
Wirkmechanismus
Target of Action
It is known that many plant specialized metabolites function in herbivore defense .
Mode of Action
The mode of action of (E)-4-(3-hydroxy-4-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid involves the inhibition of sphingolipid biosynthesis in herbivores through postingestive backbone hydroxylation products . This is achieved by regulating metabolic modifications .
Biochemical Pathways
The biochemical pathways affected by this compound involve the biosynthesis of diterpenes and sphingolipids . The compound inhibits sphingolipid biosynthesis in herbivores, which is a key component of their cellular membranes .
Pharmacokinetics
It is known that the compound’s defensive function is achieved through postingestive backbone hydroxylation products .
Result of Action
The result of the action of this compound is the inhibition of sphingolipid biosynthesis in herbivores, leading to their deterrence . This allows plants to avoid autotoxicity and gain herbivore defense .
Action Environment
It is known that the compound’s defensive function is achieved through postingestive backbone hydroxylation products, suggesting that the compound’s action, efficacy, and stability may be influenced by the digestive environment of the herbivores .
Eigenschaften
IUPAC Name |
(E)-4-(3-hydroxy-4-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO5/c1-15-7-5-10(4-6(7)11)8(12)2-3-9(13)14/h2-3,6-7,11H,4-5H2,1H3,(H,13,14)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJPIBYPWMOSSL-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1O)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1CN(CC1O)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


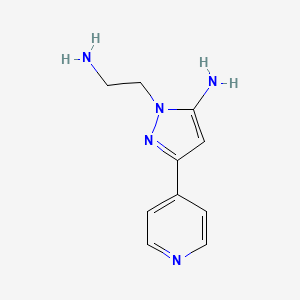

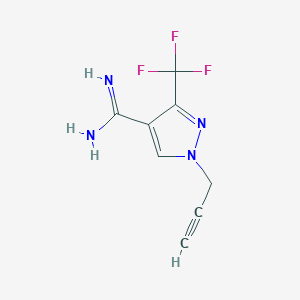
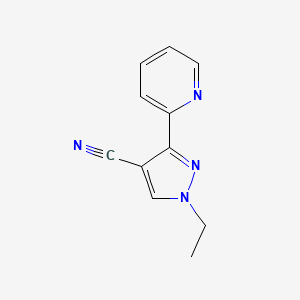
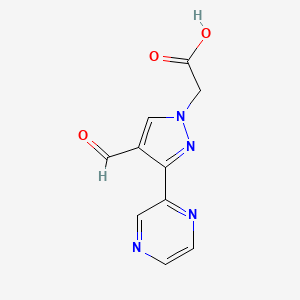
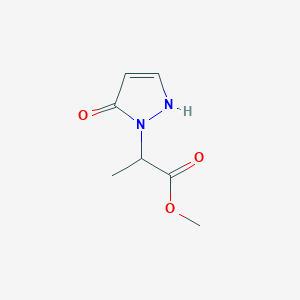
![Methyl 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1492799.png)
![2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide](/img/structure/B1492800.png)

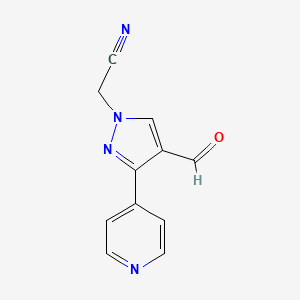
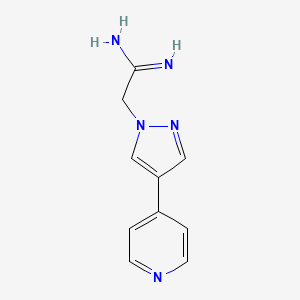

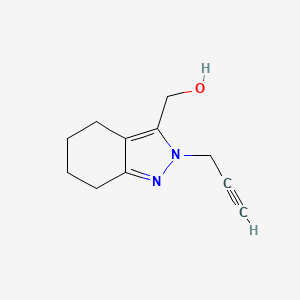
![2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B1492811.png)
